

# A Comparative Analysis of Enisamium and Remdesivir for SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Enisamium |           |
| Cat. No.:            | B1194652  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two antiviral agents, **Enisamium** and Remdesivir, against SARS-CoV-2. The information presented is collated from in vitro and clinical studies to assist researchers and professionals in the field of drug development.

## **Executive Summary**

Both **Enisamium** and Remdesivir target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. Remdesivir, administered intravenously, is a prodrug that is metabolized into its active triphosphate form, acting as a nucleoside analog that causes delayed chain termination of the nascent viral RNA. **Enisamium**, an oral medication, is metabolized to its active form, VR17-04, which is believed to compete with nucleotide triphosphates, thereby inhibiting viral RNA synthesis.

In vitro studies suggest that the active metabolite of **Enisamium** (VR17-04) demonstrates comparable inhibitory activity against the SARS-CoV-2 RNA polymerase to Remdesivir triphosphate.[1][2] Clinical trial data for both drugs indicate a potential reduction in time to clinical improvement, particularly when administered early in the course of infection. However, direct head-to-head clinical trials are lacking, making a definitive comparison of their clinical efficacy challenging.

# **In Vitro Efficacy**



The in vitro antiviral activity of **Enisamium** and Remdesivir has been evaluated in various cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Antiviral Activity of Enisamium against SARS-CoV-2

| Cell Line | IC50 / EC50                        | CC50                   | Selectivity<br>Index (SI) | Reference |
|-----------|------------------------------------|------------------------|---------------------------|-----------|
| Caco-2    | IC50: 1.2 mM<br>(~300 μg/mL)       | >11 (for<br>influenza) | >11 (for<br>influenza)    | [1][3][4] |
| NHBE      | IC50: ~60 μg/mL<br>(for HCoV NL63) | Not Reported           | Not Reported              | [3]       |
| NHBE      | IC50: 250 μg/mL                    | Not Reported           | Not Reported              | [1]       |

Table 2: In Vitro Antiviral Activity of Remdesivir against SARS-CoV-2

| Cell Line                        | EC50                                    | CC50                                 | Selectivity<br>Index (SI)   | Reference |
|----------------------------------|-----------------------------------------|--------------------------------------|-----------------------------|-----------|
| Vero E6                          | 0.77 μΜ                                 | >100 μM                              | >129.87                     | [5]       |
| Vero E6                          | 6.6 μΜ                                  | >100 μM                              | >15                         | [6]       |
| Vero E6                          | 0.55 μM (MTS),<br>1.02 μM (ToxGlo)      | >50 μM (MTS),<br>>100 μM<br>(ToxGlo) | >50 (MTS), >100<br>(ToxGlo) | [7]       |
| A549-hACE2                       | 0.15 μM (MTS),<br>0.31 μM (RT-<br>qPCR) | Not Reported                         | Not Reported                | [7]       |
| Calu-3                           | 0.35 μΜ                                 | >24.5 μM                             | >70                         | [7]       |
| Human Airway<br>Epithelial Cells | 9.9 nM                                  | 1.7 to >20 μM                        | >170 to 20,000              | [8]       |

# **Clinical Efficacy**



Clinical trials for both **Enisamium** and Remdesivir have been conducted to evaluate their efficacy in patients with COVID-19.

Table 3: Comparison of Clinical Trial Outcomes

| Feature              | Enisamium                                                                                                                                                                                                                                                                                                                                                                                                        | Remdesivir                                                                                                                                                                                                                                                         |
|----------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Outcome      | Time to clinical improvement                                                                                                                                                                                                                                                                                                                                                                                     | Time to clinical improvement                                                                                                                                                                                                                                       |
| Key Findings         | - Median time to improvement of 8 days vs. 13 days with placebo in patients treated within 4 days of symptom onset.[9][10]- Median time to improvement of 10 days vs. 12 days with placebo in patients treated within 10 days of symptom onset.[9][10]- A preplanned interim analysis showed a mean recovery time of 11.1 days vs. 13.9 days for the placebo group in patients needing supplementary oxygen.[11] | - Median time to recovery of 11 days vs. 15 days with placebo. [12]- Some studies suggest Remdesivir reduces viral production by an average of 2-fold.[13]- One platform trial showed Remdesivir accelerated the rate of oropharyngeal viral clearance by 42%.[14] |
| Viral Load Reduction | A phase 3 clinical trial provided evidence that enisamium treatment reduces viral shedding in influenza patients. [9][15]                                                                                                                                                                                                                                                                                        | Evidence on viral load reduction is mixed. Some studies show a reduction, while others report no significant decrease compared to placebo.[12][14][16]                                                                                                             |
| Administration       | Oral                                                                                                                                                                                                                                                                                                                                                                                                             | Intravenous                                                                                                                                                                                                                                                        |

## **Mechanism of Action**

Both drugs target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), but through different mechanisms.



#### **Enisamium Mechanism of Action**

**Enisamium** is a prodrug that is metabolized to its active form, VR17-04. Molecular dynamics simulations and in vitro assays suggest that VR17-04 acts as a competitive inhibitor of the RdRp. It is hypothesized to bind to the active site of the polymerase and prevent the incorporation of natural nucleotide triphosphates (GTP and UTP), thereby halting the elongation of the viral RNA chain.[1][17][18][19]



Click to download full resolution via product page

Caption: Proposed mechanism of action for Enisamium.

#### **Remdesivir Mechanism of Action**

Remdesivir is a nucleotide analog prodrug. Once inside the host cell, it is converted to its active triphosphate form, Remdesivir triphosphate (RDV-TP).[20] RDV-TP mimics adenosine triphosphate (ATP) and is incorporated into the growing viral RNA chain by the RdRp.[21][22] This incorporation does not immediately terminate chain synthesis but rather causes a delayed termination after the addition of a few more nucleotides. This process ultimately halts viral RNA replication.[21]





Click to download full resolution via product page

Caption: Mechanism of action for Remdesivir.

## **Experimental Protocols**

The following provides a general overview of the methodologies employed in the in vitro studies cited in this guide.

#### **In Vitro Antiviral Assays**

A common experimental workflow to determine the in vitro efficacy of antiviral compounds against SARS-CoV-2 is as follows:

- Cell Culture: A suitable host cell line (e.g., Vero E6, Caco-2, NHBE) is cultured in appropriate media and conditions.
- Drug Treatment: Cells are pre-treated with serial dilutions of the antiviral drug for a specified period.
- Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2.
- Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication.
- Quantification of Antiviral Activity: The extent of viral inhibition is measured using various methods:
  - Plaque Reduction Assay: Measures the reduction in the formation of viral plaques.







- qRT-PCR: Quantifies the amount of viral RNA present in the cell culture supernatant or cell lysate.
- Cytopathic Effect (CPE) Assay: Visually assesses the protective effect of the drug against virus-induced cell death.
- Immunostaining: Detects the presence of viral proteins (e.g., nucleoprotein) within the cells.
- Cytotoxicity Assay: In parallel, the toxicity of the drug on uninfected cells is determined to calculate the 50% cytotoxic concentration (CC50).
- Data Analysis: The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curves. The selectivity index (SI = CC50/EC50) is then determined.





Click to download full resolution via product page

**Caption:** General experimental workflow for in vitro antiviral testing.

#### Conclusion



Both **Enisamium** and Remdesivir show promise as inhibitors of SARS-CoV-2 replication by targeting the viral RdRp. In vitro data suggests that **Enisamium**'s active metabolite has a comparable potency to Remdesivir's active form. Clinically, both have demonstrated the potential to shorten the time to recovery in COVID-19 patients. A key practical difference is their route of administration, with **Enisamium** being an oral medication and Remdesivir requiring intravenous infusion.[1][23] Further direct comparative studies, particularly large-scale clinical trials, are necessary to definitively establish the relative efficacy and safety of these two antiviral agents in the treatment of COVID-19.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. mdpi.com [mdpi.com]
- 8. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA Polymerase Inhibitor Enisamium for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Polymerase Inhibitor Enisamium for Treatment of Moderate COVID-19 Patients: A Randomized, Placebo-Controlled, Multicenter, Double-Blind Phase 3 Clinical Trial - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 11. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Remdesivir treatment does not reduce viral titers in patients with COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. journals.asm.org [journals.asm.org]
- 15. medrxiv.org [medrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Enisamium Inhibits SARS-CoV-2 RNA Synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enisamium Inhibits SARS-CoV-2 RNA Synthesis. Research Institut Pasteur [research.pasteur.fr]
- 19. researchgate.net [researchgate.net]
- 20. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 21. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. news-medical.net [news-medical.net]
- To cite this document: BenchChem. [A Comparative Analysis of Enisamium and Remdesivir for SARS-CoV-2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194652#enisamium-s-efficacy-in-comparison-to-remdesivir-for-sars-cov-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com